molecular formula C12H28O2Si2 B14639976 Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- CAS No. 55724-30-6

Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-

Cat. No.: B14639976
CAS No.: 55724-30-6
M. Wt: 260.52 g/mol
InChI Key: BGWBTRSWKHZAOR-UHFFFAOYSA-N
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Description

Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- is a chemical compound known for its unique structure and properties. It is a type of silane compound where the silicon atoms are bonded to trimethyl groups and linked through a 1,4-cyclohexanediylbis(oxy) bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- typically involves the reaction of 1,4-cyclohexanediylbis(oxy) with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

1,4-Cyclohexanediylbis(oxy)+2(CH3)3SiClSilane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-+2HCl\text{1,4-Cyclohexanediylbis(oxy)} + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-} + 2 \text{HCl} 1,4-Cyclohexanediylbis(oxy)+2(CH3​)3​SiCl→Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in certain organic reactions.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used.

    Reduction: Hydrosilanes or other reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be employed.

Major Products Formed

Scientific Research Applications

Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism by which Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- exerts its effects involves the interaction of the silicon atoms with various molecular targets. The silicon-oxygen bonds in the compound are highly reactive, allowing for the formation of stable complexes with other molecules. This reactivity is harnessed in various applications, such as catalysis and material modification .

Comparison with Similar Compounds

Similar Compounds

  • Silane, [1,4-phenylenebis(oxy)]bis[trimethyl-
  • 1,4-Bis(trimethylsilyl)benzene

Uniqueness

Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl- is unique due to its 1,4-cyclohexanediylbis(oxy) bridge, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in various fields .

Properties

CAS No.

55724-30-6

Molecular Formula

C12H28O2Si2

Molecular Weight

260.52 g/mol

IUPAC Name

trimethyl-(4-trimethylsilyloxycyclohexyl)oxysilane

InChI

InChI=1S/C12H28O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h11-12H,7-10H2,1-6H3

InChI Key

BGWBTRSWKHZAOR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCC(CC1)O[Si](C)(C)C

Origin of Product

United States

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